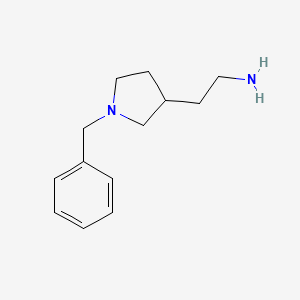

2-(1-Benzylpyrrolidin-3-yl)ethanamine

Description

Significance of Pyrrolidine (B122466) Derivatives in Organic and Bioorganic Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous and privileged scaffold in medicinal chemistry. nbinno.comnih.gov Its prevalence stems from its presence in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, and the essential amino acid proline. frontiersin.orgnih.govwikipedia.org The significance of this scaffold is enhanced by several key features:

Three-Dimensional Structure : Unlike flat aromatic rings, the saturated, non-planar structure of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. nih.govresearchgate.net This "pseudorotation" of the ring enables substituents to be presented in specific spatial orientations, which is crucial for precise interactions with biological targets like proteins and enzymes. nbinno.comresearchgate.net

Stereochemistry : The pyrrolidine ring can contain multiple stereogenic centers, leading to a variety of stereoisomers. nih.gov The specific stereochemistry can drastically alter the biological profile of a molecule, influencing its binding affinity and efficacy. nih.govresearchgate.net

Physicochemical Properties : The incorporation of a pyrrolidine motif can favorably influence a drug candidate's pharmacokinetic properties, including metabolic stability and bioavailability. nbinno.com The nitrogen atom within the ring imparts basicity, which can be crucial for molecular interactions and formulation. nih.gov

These characteristics have led to the pyrrolidine ring being a foundational component in a wide array of approved drugs for treating central nervous system disorders, infectious diseases, and cancer. nbinno.com

Role of Ethanamine Scaffolds in Molecular Design and Chemical Probes

The ethanamine (or ethylamine) moiety is a fundamental building block in organic synthesis and molecular design. wikipedia.orgfoodb.ca It consists of a two-carbon chain with a terminal primary amine group. While simple in structure, this scaffold plays a critical role in molecular functionality.

Nucleophilicity and Basicity : The primary amine group is a key functional handle. It acts as a nucleophile and a base, allowing for a wide range of chemical reactions to introduce further complexity or to conjugate the molecule to other structures. wikipedia.org

Hydrogen Bonding : The amine group is a hydrogen bond donor and acceptor, which is fundamental for molecular recognition and binding to biological targets. This interaction is often critical for the mechanism of action of many bioactive compounds.

Chemical Probes : Small molecules designed to selectively interact with and modulate biomolecules are known as chemical probes. enamine.net The ethanamine scaffold can be incorporated into such probes to investigate the function of specific proteins. nih.gov The amine can be used as an attachment point for reporter tags (like fluorescent dyes or biotin) or as a key interacting group with the target protein itself.

The strategic placement of an ethanamine group on a larger molecular framework can thus impart crucial interactive capabilities, making it an important tool in the design of new functional molecules.

Rationale for Dedicated Academic Investigation of 2-(1-Benzylpyrrolidin-3-yl)ethanamine

The compound this compound, with the molecular formula C13H20N2, integrates the advantageous features of both the pyrrolidine ring and the ethanamine side chain. nih.govchemicalbook.com The benzyl (B1604629) group attached to the pyrrolidine nitrogen adds lipophilicity and the potential for aromatic interactions. A dedicated investigation of this specific molecule is justified by the following rationale:

Novel Chemical Space : The specific combination of the 1-benzylpyrrolidine (B1219470) core with an ethanamine group at the 3-position represents a distinct structure that is not extensively documented in scientific literature. Exploring such novel structures is essential for discovering new chemical properties and biological activities.

Scaffold for Library Synthesis : The primary amine of the ethanamine group serves as a versatile point for chemical modification. This allows the this compound core to be used as a scaffold for creating a diverse library of derivative compounds. Such libraries are invaluable for high-throughput screening in drug discovery programs.

Potential as a Neurological Agent : Both pyrrolidine derivatives and molecules with amine functionalities are known to interact with targets in the central nervous system. For instance, many racetam compounds, known for their nootropic effects, are based on a pyrrolidone (a pyrrolidine derivative) structure. uran.ua The structural features of this compound suggest it could be a candidate for investigation as a modulator of neurological targets.

The limited specific research on this compound, coupled with the high potential inferred from its constituent parts, creates a clear need for a thorough academic study to characterize its properties and explore its applications.

Overview of Research Objectives and Scope for this compound

A dedicated academic investigation of this compound would encompass several key areas. The primary objectives would be to synthesize, characterize, and explore the potential utility of this molecule.

The proposed scope of research is outlined in the table below:

| Research Phase | Objectives | Methodologies |

| Synthesis & Purification | To develop an efficient, high-yield, and stereoselective synthetic route to this compound. | Multi-step organic synthesis, optimization of reaction conditions (catalysts, solvents, temperature), chromatographic purification (column chromatography, HPLC). |

| Structural Characterization | To unambiguously confirm the chemical structure and determine the physicochemical properties of the compound. | Spectroscopic analysis (NMR, IR, Mass Spectrometry), elemental analysis, determination of melting/boiling point, solubility, and pKa. |

| Conformational Analysis | To understand the three-dimensional structure and preferred conformations of the molecule. | Computational modeling, X-ray crystallography (if suitable crystals can be obtained). |

| Exploratory Biological Screening | To investigate the potential of the compound as a ligand for various biological targets, particularly neurological receptors. | In vitro binding assays, enzyme inhibition assays, cell-based functional assays against a panel of relevant targets. |

| Derivative Synthesis | To utilize the primary amine as a handle to create a small, focused library of derivatives to establish preliminary Structure-Activity Relationships (SAR). | Acylation, alkylation, and other amine-based chemical modifications followed by purification and characterization of new compounds. |

This structured approach would provide a comprehensive foundational understanding of this compound, paving the way for more specialized research into its potential applications in chemistry and biology.

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)ethanamine |

InChI |

InChI=1S/C13H20N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 |

InChI Key |

IBSQNIPUVCQZAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1CCN)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 1 Benzylpyrrolidin 3 Yl Ethanamine and Its Analogues

Retrosynthetic Analysis of the 2-(1-Benzylpyrrolidin-3-yl)ethanamine Core Structure

A retrosynthetic analysis of this compound reveals several logical bond disconnections to simplify the structure into more readily available starting materials. The primary disconnections are:

C-N Bond Disconnection: The bond between the benzyl (B1604629) group and the pyrrolidine (B122466) nitrogen can be disconnected via a retro-alkylation or retro-reductive amination. This simplifies the target to 2-(pyrrolidin-3-yl)ethanamine and a benzylating agent like benzyl bromide or benzaldehyde.

C-C Bond Disconnection: The ethanamine side chain can be disconnected from the pyrrolidine ring. This leads to a 3-substituted pyrrolidine synthon, such as a cyanomethyl or nitromethyl pyrrolidine, which can be further reduced. Alternatively, a Michael acceptor on the pyrrolidine ring could be a precursor.

Pyrrolidine Ring Disconnections: The pyrrolidine ring itself can be disconnected through various strategies, most commonly a retro-[3+2] cycloaddition or a retro-Michael addition/cyclization sequence. This breaks down the heterocyclic core into acyclic precursors, which are often the starting point for enantioselective strategies.

This analysis highlights the key challenges: stereoselective construction of the 3-substituted pyrrolidine core, installation of the ethanamine side chain, and final N-benzylation, along with the need for appropriate protecting group strategies for the two amine functionalities.

Enantioselective Synthesis of Pyrrolidine-3-Substituted Ethanamines

Achieving high enantiopurity is critical in modern synthetic chemistry. For pyrrolidine derivatives, several powerful strategies have been developed, broadly categorized into chiral auxiliary-based methods and asymmetric catalysis.

Chiral auxiliaries are moieties that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. acs.org After the desired stereocenter is set, the auxiliary is removed.

One prominent approach involves the use of chiral sulfinyl groups. For instance, N-tert-butanesulfinylimines can act as effective chiral directors in cycloaddition reactions to form densely substituted pyrrolidines. acs.org The sulfinyl group guides the approach of the reacting partner, leading to high diastereoselectivity. Subsequent removal of the sulfinyl group under acidic or reductive conditions yields the chiral pyrrolidine. acs.org

Another strategy employs chiral auxiliaries derived from amino acids, such as phenylglycinol. acs.org These can be condensed with dicarbonyl compounds to form chiral templates, which then direct the addition of nucleophiles to establish the desired stereochemistry before ring formation and auxiliary cleavage. acs.org The effectiveness of these methods relies on the predictable facial bias imposed by the auxiliary.

| Chiral Auxiliary | Reaction Type | Key Features |

| N-tert-butanesulfinyl | [3+2] Cycloaddition | High diastereoselectivity, removable under mild conditions. acs.org |

| (R)-Phenylglycinol | Nucleophilic Addition / Cyclization | Directs addition of Grignard reagents to in situ-formed iminiums. acs.org |

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net

Organocatalysis: Chiral amines, particularly proline and its derivatives (like diarylprolinol silyl (B83357) ethers), are powerful organocatalysts for constructing pyrrolidine rings. nih.govnih.gov They often operate by forming chiral iminium ions or enamines as key intermediates. The [3+2] cycloaddition between α,β-unsaturated aldehydes and azomethine ylides, catalyzed by a chiral secondary amine, is a cornerstone reaction that provides direct access to functionalized pyrrolidines with excellent enantioselectivity. researchgate.net

Metal Catalysis: Transition metal complexes featuring chiral ligands are widely used for asymmetric pyrrolidine synthesis. Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for generating methylene-pyrrolidines, which can be further functionalized. nih.gov The choice of chiral phosphoramidite (B1245037) ligands is crucial for achieving high enantioselectivity. nih.gov Similarly, copper(I) complexes with chiral ligands can catalyze asymmetric 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes to give highly substituted pyrrolidines. organic-chemistry.org

| Catalyst Type | Reaction | Example Catalyst/Ligand | Stereocontrol |

| Organocatalyst | [3+2] Cycloaddition | Diarylprolinol Silyl Ether | Excellent ee (up to 99%). researchgate.net |

| Metal Catalyst (Pd) | [3+2] Cycloaddition | Phosphoramidite Ligands | High ee (up to 84%). nih.gov |

| Metal Catalyst (Cu) | 1,3-Dipolar Cycloaddition | ClickFerrophos Ligands | High diastereo- and enantioselectivity. organic-chemistry.org |

Stereocontrolled Introduction of the Ethanamine Side Chain

Once the chiral pyrrolidine core is established, the ethanamine side chain must be introduced at the C-3 position. The stereochemistry at this position is often set during the ring-forming reaction itself, as described in section 2.2. For example, using a substituted dipolarophile in a [3+2] cycloaddition can directly install a precursor to the ethanamine side chain with defined stereochemistry.

Common precursors for the ethanamine moiety include a cyanomethyl (-CH₂CN) or a nitromethyl (-CH₂NO₂) group. These can be introduced via nucleophilic substitution or Michael addition. For instance, an organocatalytic enantioselective Michael addition of nitroalkanes to enones can be a key step in building the substituted pyrrolidine framework, directly installing the nitroethyl group that can be subsequently reduced to the desired ethanamine. rsc.org

Methods for Side Chain Introduction/Formation:

Michael Addition: Conjugate addition of a two-carbon nucleophile (or its equivalent) to a pyrrolidine-based Michael acceptor. rsc.org

Alkylation: Alkylation of a C-3 pyrrolidine enolate or equivalent with a suitable two-carbon electrophile.

Reduction of Precursors: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using LiAlH₄) of a nitrile (-CN) or nitro (-NO₂) group to the primary amine (-NH₂).

Palladium-Catalyzed Cross-Coupling Reactions for Benzyl Moiety Installation

The final installation of the benzyl group onto the pyrrolidine nitrogen is typically achieved through N-alkylation. While traditional methods using benzyl halides are common, palladium-catalyzed cross-coupling reactions offer a mild and highly efficient alternative, particularly for more complex substrates.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl or vinyl halide/triflate, can be adapted for N-benzylation. This reaction typically employs a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, XPhos) in the presence of a base (e.g., NaOt-Bu, Cs₂CO₃). nih.gov This method is valued for its broad substrate scope and functional group tolerance. A tandem, one-pot process can even be envisioned where a primary amine is first N-arylated and then undergoes a subsequent intramolecular carboamination to form the pyrrolidine ring, demonstrating the power of palladium catalysis in complex amine synthesis. nih.gov

| Component | Example | Role |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Active catalyst source. |

| Ligand | (rac)-BINAP, XPhos, dppf | Stabilizes Pd center, modulates reactivity. |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine, facilitates reductive elimination. |

| Benzylating Agent | Benzyl bromide, Benzyl triflate | Source of the benzyl group. |

Optimization of Synthetic Pathways and Green Chemistry Principles in the Synthesis of this compound

The industrial synthesis of chemical compounds, particularly those with applications in pharmaceuticals and research, is increasingly governed by the dual objectives of efficiency and sustainability. For a molecule such as this compound, optimizing its synthetic pathway involves not only maximizing yield and purity but also adhering to the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and utilize safer, renewable materials. researchgate.net This section explores the strategic optimization of synthetic routes to this compound and its analogues, with a focus on integrating green chemistry methodologies.

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways that are more atom-economical and energy-efficient than stoichiometric reactions. In the context of synthesizing the N-benzylpyrrolidine core, traditional methods often involve multi-step sequences. Modern catalytic methods can streamline this process significantly.

Reductive Amination: The formation of the amine side chain and the N-benzyl group are often achieved via reductive amination. jocpr.com Green optimization of this reaction focuses on replacing traditional, hazardous reducing agents like sodium cyanoborohydride with more sustainable alternatives. Catalytic hydrogenation using molecular hydrogen (H₂) over catalysts such as Nickel, Palladium, or Platinum is a highly atom-economical method where the only byproduct is water. dntb.gov.ua Electrocatalytic reductive amination is another emerging green pathway that uses water as a hydrogen source under benign conditions. rsc.orgresearchgate.net

One-Pot and Multicomponent Reactions

A significant source of waste and inefficiency in multi-step syntheses arises from the isolation and purification of intermediates. One-pot syntheses and multicomponent reactions (MCRs) address this by combining several transformations in a single reaction vessel, thereby saving time, solvents, and resources. rsc.orgnih.gov

For the synthesis of substituted pyrrolidines, 1,3-dipolar cycloaddition reactions are a powerful tool. sci-hub.se An azomethine ylide, generated in situ from an amino acid and an aldehyde, can react with a suitable dipolarophile in a one-pot process to construct the pyrrolidine ring with high stereocontrol. researchgate.net This approach is highly convergent and aligns with green chemistry's principle of maximizing step economy.

Table 1: Comparison of Traditional vs. Green Reductive Amination Strategies

| Feature | Traditional Method (e.g., NaBH₃CN) | Green Catalytic Method (e.g., H₂/Pd) |

|---|---|---|

| Reducing Agent | Stoichiometric metal hydride | Catalytic H₂ |

| Byproducts | Borate salts, cyanide waste | Water |

| Atom Economy | Low | High |

| Safety Concerns | Toxic and hazardous reagents/waste | Flammable gas (H₂), but benign byproduct |

| Workup | Aqueous quench, extraction | Filtration of catalyst |

Selection of Greener Solvents and Reaction Conditions

Solvents constitute a large portion of the waste generated in chemical processes. nih.gov The optimization of syntheses for pyrrolidine derivatives involves a critical evaluation and replacement of hazardous solvents with safer alternatives.

Traditional syntheses might employ chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., dimethylformamide, DMF), which have significant environmental, health, and safety concerns. Green chemistry promotes the use of a solvent selection guide to identify preferable alternatives.

Table 2: Green Solvent Alternatives

| Traditional Solvent | Green Alternative | Key Advantages of Alternative |

|---|---|---|

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower toxicity, higher boiling point |

| Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO), Cyrene™ | Lower toxicity (DMSO), bio-based and biodegradable (Cyrene™) |

Furthermore, the use of alternative energy sources like microwave irradiation can significantly accelerate reaction times, often leading to cleaner reactions with higher yields and fewer byproducts. researchgate.net This technique is particularly effective for steps like N-alkylation or cycloaddition reactions.

Evaluating Synthetic Pathways with Green Metrics

To quantify the "greenness" of a synthetic route, several metrics have been developed. These tools allow chemists to compare different pathways and identify areas for improvement.

Atom Economy (AE): Measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.

Process Mass Intensity (PMI): A more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a greener, more efficient process.

E-Factor (Environmental Factor): Calculates the total mass of waste produced per kilogram of product.

Table 3: Hypothetical Green Metrics Analysis for a Synthetic Step

| Metric | Pathway A: Traditional Synthesis | Pathway B: Optimized Green Synthesis | Improvement |

|---|---|---|---|

| Atom Economy | 45% | 85% | +89% |

| E-Factor | 50 (kg waste/kg product) | 10 (kg waste/kg product) | 80% Reduction in Waste |

| Process Mass Intensity (PMI) | 51 (kg input/kg product) | 11 (kg input/kg product) | 78% Reduction in Mass |

By applying these principles—utilizing catalytic methods, designing one-pot sequences, choosing safer solvents, and evaluating routes with green metrics—the synthesis of this compound can be systematically optimized. This not only leads to a more economically viable process but also significantly reduces its environmental footprint, aligning the production of valuable chemical entities with the goals of sustainable development.

Chemical Reactivity and Derivatization Studies of 2 1 Benzylpyrrolidin 3 Yl Ethanamine

Reactivity at the Primary Ethanamine Nitrogen

The primary amine of the ethanamine side chain is a potent nucleophile and represents the most reactive site for many common organic transformations. Its accessibility and basicity make it a prime target for acylation, sulfonylation, and alkylation reactions.

The primary amine readily undergoes acylation with a variety of reagents, including acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are typically high-yielding and serve as a reliable method for introducing a wide array of substituents.

Key findings from general organic synthesis principles indicate that the reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent.

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reagent Class | Specific Reagent | Product Type | Resulting Derivative Name |

|---|---|---|---|

| Acyl Chloride | Acetyl chloride | Acetamide | N-[2-(1-Benzylpyrrolidin-3-yl)ethyl]acetamide |

| Acyl Chloride | Benzoyl chloride | Benzamide | N-[2-(1-Benzylpyrrolidin-3-yl)ethyl]benzamide |

| Sulfonyl Chloride | Methanesulfonyl chloride | Methanesulfonamide | N-[2-(1-Benzylpyrrolidin-3-yl)ethyl]methanesulfonamide |

While direct alkylation of the primary amine with alkyl halides is possible, it is often difficult to control and can lead to the formation of mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more effective and controlled method for introducing alkyl groups is reductive amination. organic-chemistry.orgstudylib.net

This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the imine in the presence of the carbonyl reactant. masterorganicchemistry.com This strategy allows for the precise and high-yield synthesis of mono- or di-alkylated products.

Table 2: Reductive Amination Strategies for N-Alkylation

| Carbonyl Compound | Reducing Agent | Product Type | Resulting Derivative Name |

|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | Tertiary Amine | N,N-Dimethyl-2-(1-benzylpyrrolidin-3-yl)ethanamine |

| Acetaldehyde | NaBH(OAc)₃ | Secondary Amine | N-Ethyl-2-(1-benzylpyrrolidin-3-yl)ethanamine |

| Acetone | NaBH₃CN | Secondary Amine | N-Isopropyl-2-(1-benzylpyrrolidin-3-yl)ethanamine |

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring contains a tertiary amine nitrogen and a saturated carbon framework, each presenting unique opportunities and challenges for functionalization.

The pyrrolidine nitrogen in the parent molecule is a tertiary amine, making it unreactive towards acylation and only susceptible to alkylation under forcing conditions to form a quaternary ammonium salt. However, a common and highly useful transformation at this position is the removal of the benzyl (B1604629) group, which often serves as a protecting group. wikipedia.org

The N-benzyl group can be efficiently cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C). wikipedia.orgorganic-chemistry.org This de-benzylation yields the corresponding secondary amine, 2-(pyrrolidin-3-yl)ethanamine. This intermediate is significantly more versatile, as the secondary pyrrolidine nitrogen can then be readily acylated or alkylated with a different range of substituents to generate novel analogues.

Table 3: Derivatization via Debenzylation-Realkylation/Acylation

| Step 1: Reagent/Condition | Intermediate | Step 2: Electrophile | Final Product Name |

|---|---|---|---|

| H₂, Pd/C | 2-(Pyrrolidin-3-yl)ethanamine | Ethyl iodide | 2-(1-Ethylpyrrolidin-3-yl)ethanamine |

| H₂, Pd/C | 2-(Pyrrolidin-3-yl)ethanamine | Acetyl chloride | 1-Acetyl-3-(2-aminoethyl)pyrrolidine |

Direct C-H functionalization of the saturated C2, C4, or C5 positions of the pyrrolidine ring is synthetically challenging due to the lack of activating groups. The introduction of substituents at these positions is typically accomplished during the initial synthesis of the pyrrolidine ring itself, rather than by modification of the pre-formed scaffold. nih.gov Synthetic strategies often involve using substituted precursors in multi-step sequences or cycloaddition reactions to build the desired substituted pyrrolidine core. nih.gov For instance, derivatives such as pyrrolidinones can serve as precursors where the carbonyl group facilitates further functionalization. researchgate.net

Transformations of the Benzyl Moiety

The benzyl group is not merely a passive substituent; its benzylic methylene (B1212753) bridge and aromatic ring are both susceptible to chemical transformation.

The most common reaction involving the entire benzyl group is its cleavage from the pyrrolidine nitrogen, as discussed previously (see Section 3.2.1). wikipedia.orgorganic-chemistry.org Beyond removal, the benzyl group can be modified in several ways. The benzylic C-H bonds can be oxidized. For example, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the benzylic carbon and oxidize it to a carboxylic acid, while milder, more selective reagents can oxidize the methylene group to a carbonyl, converting the N-benzyl group into an N-benzoyl group (an amide). wikipedia.org

Furthermore, the phenyl ring itself can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The N-alkyl substituent is generally an activating, ortho, para-directing group, guiding incoming electrophiles to the positions ortho and para to the point of attachment.

Table 4: Representative Transformations of the Benzyl Moiety

| Reaction Type | Reagent/Condition | Structural Modification | Product Class |

|---|---|---|---|

| Debenzylation | H₂, Palladium on Carbon | Complete removal of the benzyl group | Secondary Pyrrolidine |

| Benzylic Oxidation | CrO₃-3,5-dimethylpyrazole | N-CH₂-Ph is converted to N-C(=O)-Ph | N-Benzoyl Pyrrolidine |

| Aromatic Nitration | HNO₃, H₂SO₄ | -NO₂ group added to the phenyl ring (ortho/para) | Nitrobenzyl Derivative |

Cyclization Reactions and Heterocycle Annulation Involving 2-(1-Benzylpyrrolidin-3-yl)ethanamine

The primary amine functionality of this compound serves as a versatile nucleophile, enabling its participation in various cyclization and heterocycle annulation reactions. These reactions are crucial for the construction of more complex, polycyclic molecular architectures, often leading to compounds with significant biological or material science applications. The presence of the N-benzylpyrrolidine moiety can influence the reactivity and stereochemical outcome of these transformations.

One of the fundamental reaction types involves the condensation of the terminal amino group with bifunctional electrophiles to form new heterocyclic rings. For instance, reaction with α,β-unsaturated ketones or esters can proceed via a Michael addition followed by an intramolecular condensation to yield substituted piperidines or other six-membered nitrogen heterocycles. Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) ring systems, depending on the specific reactants and conditions employed.

Heterocycle annulation, the process of building a new ring onto an existing one, can be achieved using this compound as a key building block. Classic reactions such as the Pictet-Spengler and Bischler-Napieralski reactions, which are staples in the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively, are conceptually applicable. In a hypothetical Pictet-Spengler reaction, the ethanamine side chain could react with an aldehyde or ketone, followed by an acid-catalyzed cyclization onto an appropriately activated aromatic ring (if present in a more complex substrate) to form a new fused ring system.

While specific literature examples detailing these reactions for this compound are not extensively documented in readily available sources, the principles of its reactivity are well-grounded in the established chemistry of primary amines and N-substituted pyrrolidines. The outcomes of such reactions are highly dependent on the reaction partners and the conditions applied, such as temperature, solvent, and catalyst.

Interactive Data Table: Potential Heterocyclic Systems from this compound

Below is a conceptual table outlining potential cyclization reactions and the resulting heterocyclic cores that could be synthesized from this compound.

| Electrophilic Partner (Example) | Reaction Type | Resulting Heterocyclic Core |

| 1,3-Diketone (e.g., Acetylacetone) | Condensation | Dihydropyrimidine |

| α,β-Unsaturated Ester | Michael Addition/Cyclization | Piperidinone |

| Phthalic Anhydride | Acylation/Cyclization | Phthalimide derivative |

| Aryl Acyl Chloride (in substrate) | Bischler-Napieralski | Dihydroisoquinoline (fused) |

| Aldehyde (in substrate) | Pictet-Spengler | Tetrahydroisoquinoline (fused) |

Mechanism Elucidation of Key Derivatization Reactions

Understanding the reaction mechanisms underlying the derivatization of this compound is fundamental to controlling reaction outcomes and optimizing synthetic strategies. Mechanistic studies, often combining experimental techniques with computational modeling, provide insights into transition states, reaction intermediates, and the factors governing selectivity.

For cyclization reactions, the mechanism typically begins with the nucleophilic attack of the primary amine of this compound on an electrophilic center. For example, in the formation of an imine with an aldehyde, the reaction proceeds through a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the final imine product. If this imine is part of an intramolecular cyclization (like the Pictet-Spengler reaction), the next step involves an electrophilic attack by the iminium ion on a nucleophilic site, such as an electron-rich aromatic ring, to form the new carbon-carbon bond that closes the ring.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to model these reaction pathways. beilstein-journals.org Such studies can calculate the activation energies (ΔG‡) for different potential pathways, helping to predict which product is kinetically favored. beilstein-journals.org For instance, in a reaction with multiple possible outcomes, DFT calculations can elucidate why one regioisomer or stereoisomer is formed preferentially. beilstein-journals.org These theoretical models can map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. beilstein-journals.org

While specific mechanistic investigations focused solely on this compound are not prominent in the literature, the mechanisms of its key reactions can be inferred from extensive studies on analogous primary amines and N-alkylated heterocycles. These foundational principles of physical organic chemistry provide a robust framework for predicting and understanding its chemical behavior.

Advanced Spectroscopic and Structural Elucidation of 2 1 Benzylpyrrolidin 3 Yl Ethanamine and Its Derivatives

Multidimensional NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the stereochemistry and conformational preferences of 2-(1-Benzylpyrrolidin-3-yl)ethanamine. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

Of particular importance is the use of Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons. NOESY data is instrumental in determining the relative stereochemistry at the C3 position of the pyrrolidine (B122466) ring and in analyzing the preferred conformation of the benzyl (B1604629) group relative to the pyrrolidine ring. For example, the observation of NOE cross-peaks between the benzylic protons and specific protons on the pyrrolidine ring can define the molecule's folded or extended conformation in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Benzyl-CH₂ | 3.58 | 60.2 | C1', C2', C6', C2, C5 |

| Benzyl-C1' | - | 138.5 | H-Benzyl-CH₂, H2', H6' |

| Benzyl-C2'/C6' | 7.32 | 129.0 | H-Benzyl-CH₂, H3'/H5' |

| Benzyl-C3'/C5' | 7.28 | 128.4 | H2'/H6', H4' |

| Benzyl-C4' | 7.21 | 127.1 | H3'/H5' |

| Pyrrolidine-C2 | 2.85 (eq), 2.15 (ax) | 60.8 | H-Benzyl-CH₂, H3, H5 |

| Pyrrolidine-C3 | 2.30 | 38.5 | H2, H4, H-Ethanamine-α |

| Pyrrolidine-C4 | 1.95 (eq), 1.50 (ax) | 31.2 | H3, H5, H-Ethanamine-α |

| Pyrrolidine-C5 | 2.75 (eq), 2.05 (ax) | 54.0 | H-Benzyl-CH₂, H4 |

| Ethanamine-α-CH₂ | 2.70 | 40.5 | C3, C4, C-Ethanamine-β |

| Ethanamine-β-CH₂ | 1.65 | 36.8 | C3, C-Ethanamine-α |

Note: This is a hypothetical data table based on known chemical shifts for similar structures.

High-Resolution Mass Spectrometry for Isotope Distribution and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for analyzing its fragmentation pathways. By providing a highly accurate mass measurement, HRMS allows for the confirmation of the molecular formula.

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, characteristic fragmentation would likely involve the benzyl group and the pyrrolidine ring.

A key fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). Another significant fragmentation would be the cleavage of the C-C bond between the pyrrolidine ring and the ethanamine side chain. The pyrrolidine ring itself can undergo characteristic ring-opening fragmentation pathways. Analysis of the isotopic distribution pattern, especially for the M+1 peak, can further confirm the number of carbon atoms in the molecule.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 218 | [M]+• (Molecular Ion) | - |

| 127 | [C₈H₁₅N]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic C-N bond cleavage |

| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |

Note: This is a hypothetical data table based on common fragmentation patterns of related compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and can shed light on intermolecular interactions.

The FT-IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C-N stretching vibrations (around 1000-1200 cm⁻¹). The aromatic C=C stretching vibrations of the benzyl group would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. By analyzing the shifts in vibrational frequencies, particularly those of the N-H group, in different solvents or in the solid state, information about hydrogen bonding and other intermolecular interactions can be obtained.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3350, 3280 | 3355, 3285 |

| Aromatic C-H Stretch | 3080, 3060, 3030 | 3065 |

| Aliphatic C-H Stretch | 2950, 2870 | 2955, 2875 |

| Aromatic C=C Stretch | 1605, 1495, 1450 | 1608, 1005 (ring breathing) |

| C-N Stretch | 1180, 1120 | 1185, 1125 |

Note: This is a hypothetical data table based on typical vibrational frequencies for the functional groups present.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion can be used to determine its absolute configuration.

The crystal structure would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the benzyl and ethanamine substituents. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the primary amine, which dictate the supramolecular architecture.

Table 4: Hypothetical Crystallographic Data for this compound Hydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105 |

| Z | 2 |

| Key Hydrogen Bonds | N-H···Cl |

Note: This is a hypothetical data table based on crystallographic data of similar organic salts.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Solution Conformational Studies

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying the stereochemical aspects of chiral molecules like this compound in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with specific electronic transitions and the spatial arrangement of chromophores. For this compound, the aromatic benzyl group would be the primary chromophore.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Both CD and ORD can be used to determine the enantiomeric purity of a sample. By comparing the observed specific rotation or CD signal intensity to that of a known enantiomerically pure standard, the enantiomeric excess (ee) can be quantified.

Table 5: Illustrative Chiroptical Data for Enantiomers of this compound

| Enantiomer | Specific Rotation [α]D | CD (λ_max, nm) |

| (R)-enantiomer | - | Negative Cotton effect at ~260 nm |

| (S)-enantiomer | + | Positive Cotton effect at ~260 nm |

Note: This is a hypothetical data table illustrating the expected opposite chiroptical properties of enantiomers.

Computational and Theoretical Chemistry Studies on 2 1 Benzylpyrrolidin 3 Yl Ethanamine

Quantum Chemical Calculations of Molecular Orbitals, Electronic Properties, and pKa Values

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic characteristics of a molecule. epstem.netaun.edu.eg Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly used to optimize the molecular geometry and compute a range of electronic properties. researchgate.net

For 2-(1-Benzylpyrrolidin-3-yl)ethanamine, these calculations reveal insights into its chemical reactivity and stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aun.edu.eg The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Measure of the net molecular polarity. |

| Predicted pKa (ethanamine) | 10.1 | Predicted acid dissociation constant for the primary amine group. |

| Predicted pKa (pyrrolidine N) | 8.9 | Predicted acid dissociation constant for the tertiary amine group. |

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. Molecular Mechanics (MM) calculations can rapidly scan the potential energy surface to identify local and global energy minima, representing the most probable conformations.

To explore the dynamic behavior of the molecule, Molecular Dynamics (MD) simulations are employed. mdpi.com These simulations model the atomic motions over time, providing a view of how the molecule flexes, bends, and rotates in a simulated environment (e.g., in a solvent like water). mdpi.com For this compound, MD simulations can reveal the preferred orientations of the benzyl (B1604629) group and the ethanamine side chain relative to the pyrrolidine (B122466) ring. This information is critical for understanding how the molecule might fit into a biological target's binding site. The simulations can show whether certain conformations are transient or stable, providing a comprehensive picture of the molecule's structural landscape.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 175° | Extended ethanamine chain, benzyl group in equatorial-like position. |

| 2 | 1.25 | -65° | Gauche conformation of the ethanamine chain. |

| 3 | 2.10 | 60° | Alternative gauche conformation of the ethanamine chain. |

| 4 | 3.50 | 178° | Benzyl group in axial-like position due to ring pucker. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States in Derivatization

DFT is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov It can be used to model the derivatization of this compound, for instance, through acylation of its primary amine. Such studies involve calculating the energies of the reactants, products, and, most importantly, the transition states that connect them.

By mapping the energy profile of the reaction pathway, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This provides a quantitative measure of the reaction's feasibility and rate. DFT can also elucidate the geometry of the transition state, offering a snapshot of the bond-breaking and bond-forming processes. This level of detail is invaluable for optimizing reaction conditions or designing new synthetic routes for creating derivatives of the parent compound.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (amine + acetyl chloride) | 0.0 | Starting materials at their optimized geometries. |

| Transition State | +12.5 | The highest energy point along the reaction coordinate. |

| Products (amide + HCl) | -25.0 | Final products of the reaction. |

| Activation Energy (Ea) | 12.5 | Energy barrier for the forward reaction. |

In Silico Prediction of Target Interactions (e.g., Protein Docking, Pharmacophore Modeling for Specific Receptor Families)

In silico techniques are widely used to predict and analyze the interactions between a small molecule and a biological target, typically a protein. nih.govresearchgate.net Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed against a panel of receptors (e.g., aminergic G-protein coupled receptors or monoamine transporters) to predict its potential binding affinity and mode. The results are often expressed as a docking score, which estimates the binding free energy.

Pharmacophore modeling is another ligand-based approach used when the structure of the target is unknown. unina.it It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive ionizable groups) that a molecule must possess to bind to a specific receptor. nih.govresearchgate.net A pharmacophore model can be generated from a set of known active molecules and then used to screen databases for new compounds with similar features, or to guide the design of novel derivatives of this compound.

| Parameter | Value / Description |

|---|---|

| Target Receptor Family | Serotonin (B10506) (5-HT) Receptors |

| Docking Score (vs. 5-HT2A) | -8.5 kcal/mol |

| Docking Score (vs. 5-HT1A) | -7.9 kcal/mol |

| Key Pharmacophore Features | 1x Aromatic Ring (benzyl), 1x Positive Ionizable (protonated amine), 1x H-Bond Acceptor (pyrrolidine N) |

QSAR/QSPR Modeling for Predicting In Vitro Research Properties Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.arresearchgate.net To build a QSAR model, a dataset of structurally related compounds with known activities (e.g., binding affinity for a receptor) is required. nih.gov

For a series of derivatives of this compound, various molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as size, shape, lipophilicity (e.g., LogP), and electronic properties. A mathematical equation is then developed to link these descriptors to the observed activity. researchgate.net This model can then be used to predict the activity of new, untested compounds based solely on their structure, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

| Compound | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Predicted Activity (pIC50) |

|---|---|---|---|

| Derivative A | 195.3 | 1.9 | 6.8 |

| This compound | 204.3 | 2.2 | 7.1 |

| Derivative B (fluoro-benzyl) | 222.3 | 2.4 | 7.5 |

| Derivative C (methoxy-benzyl) | 234.3 | 2.1 | 7.3 |

Investigation of Molecular Interactions and Biological Mechanisms of Action Non Clinical in Vitro Focus

In Vitro Receptor Binding Assays (e.g., GPCRs, Ion Channels, Transporters) in Cell-Free Systems

In vitro receptor binding assays are fundamental in determining the affinity of a compound for various biological targets. These assays typically utilize cell-free systems, such as membranes prepared from cells overexpressing a specific receptor, to quantify the binding of a radiolabeled ligand in the presence of the test compound. This allows for the determination of the compound's binding affinity (Ki) and selectivity profile across a panel of receptors, including G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.

For 2-(1-Benzylpyrrolidin-3-yl)ethanamine, no such data from in vitro receptor binding assays have been published. While related compounds with a benzylpyrrolidine scaffold have been investigated for their affinity to dopamine (B1211576) and serotonin (B10506) receptors, a specific binding profile for this compound remains to be determined.

Enzyme Inhibition/Activation Studies (e.g., Monoamine Oxidases, Esterases) in Isolated Systems

To understand a compound's potential to modulate enzymatic activity, in vitro enzyme inhibition or activation studies are conducted. These assays use isolated and purified enzymes to measure changes in their catalytic activity in the presence of the test compound. Key enzymes often investigated for neurologically active compounds include monoamine oxidases (MAO-A and MAO-B) and various esterases.

There is currently no publicly available data on the effects of this compound on any isolated enzyme systems. Such studies would be crucial to identify any potential for this compound to interfere with metabolic pathways or neurotransmitter degradation.

Cell-Based Functional Assays for Signaling Pathway Modulation (e.g., cAMP accumulation, intracellular calcium flux in Isolated Cell Lines)

Cell-based functional assays provide insights into the downstream cellular effects of a compound's interaction with a receptor. These assays, performed in isolated cell lines, can measure changes in second messenger levels, such as cyclic AMP (cAMP) accumulation or intracellular calcium flux, upon compound administration. This helps to characterize the compound as an agonist, antagonist, or inverse agonist at a particular receptor.

No studies detailing the functional activity of this compound in cell-based assays have been reported in the scientific literature. Therefore, its ability to modulate cellular signaling pathways is unknown.

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

Structure-activity relationship (SAR) studies involve the synthesis and testing of a series of structurally related compounds (analogues) to understand how specific chemical modifications influence their biological activity. This systematic approach is vital for optimizing lead compounds in drug discovery.

A formal SAR study for analogues of this compound has not been published. While research exists on other classes of benzylpyrrolidine derivatives, the specific structural requirements for activity within this particular chemical series have not been elucidated.

Mechanistic Studies of Biological Activity through Reporter Gene Assays and Gene Expression Profiling in Cell Lines

To further investigate the mechanism of action, reporter gene assays and gene expression profiling can be employed. Reporter gene assays in cell lines can measure the activation of specific transcription factors and signaling pathways. Gene expression profiling, often using microarray or RNA-sequencing technologies, provides a broad overview of the changes in gene transcription following treatment with a compound.

There is no available data from reporter gene assays or gene expression profiling studies for this compound. These analyses would be necessary to understand its impact on cellular function at the genetic level.

Exploration of Target Engagement via Chemical Proteomics or Affinity-Based Probes in Biological Extracts

Chemical proteomics and affinity-based probes are advanced techniques used to identify the direct molecular targets of a compound within a complex biological sample, such as a cell or tissue extract. These methods can confirm target engagement and discover novel, off-target interactions.

The application of chemical proteomics or affinity-based probes to identify the molecular targets of this compound has not been reported. Such studies would be instrumental in validating its primary targets and understanding its broader pharmacological profile.

Advanced Analytical Methodologies for Research Material Characterization of 2 1 Benzylpyrrolidin 3 Yl Ethanamine

Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC-UV/MS, GC-FID/MS)

Purity assessment and impurity profiling are critical steps in the characterization of any research compound. These processes identify and quantify any unwanted chemicals present in the material, which could originate from the synthesis process or degradation. thermofisher.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of this analysis, often coupled with mass spectrometry (MS) for definitive identification of impurities.

High-Performance Liquid Chromatography (HPLC-UV/MS): HPLC is a premier technique for separating components in a mixture. kuleuven.be For 2-(1-Benzylpyrrolidin-3-yl)ethanamine, a reversed-phase HPLC method is typically developed. The compound is dissolved in a suitable solvent and injected into the system, where it travels through a packed column (the stationary phase) propelled by a liquid mobile phase. Separation is achieved based on the differential partitioning of the main compound and its impurities between the two phases.

Detection: A UV detector is commonly used for initial quantification by measuring the absorbance of the eluting compounds. For more comprehensive data, a mass spectrometer (MS) detector is used in tandem. kuleuven.be The MS detector provides mass-to-charge ratio information, which is invaluable for the structural elucidation of unknown impurities. kuleuven.be

Impurity Profiling: The goal is to detect, identify, and quantify impurities. thermofisher.com A typical HPLC-MS analysis would generate a chromatogram showing the main peak for this compound and smaller peaks for any impurities. The mass data for each impurity peak can be used to propose a chemical structure, often related to starting materials, by-products, or degradation products.

Gas Chromatography (GC-FID/MS): GC is particularly suited for analyzing volatile and semi-volatile compounds. thermofisher.com To analyze this compound, which has a relatively high boiling point, derivatization might be necessary to increase its volatility and thermal stability. The sample is vaporized and separated as it passes through a long capillary column.

Detection: A Flame Ionization Detector (FID) provides excellent quantitative results for organic compounds. For identification, coupling the GC to a mass spectrometer (GC-MS) is the standard approach. thermofisher.com The MS fragments the molecules in a reproducible manner, creating a unique mass spectrum that acts as a "fingerprint" for identification, often by comparison to spectral libraries.

Below is an illustrative table of a hypothetical impurity profile for a research batch of this compound.

| Impurity ID | Retention Time (min) | Area % (HPLC-UV) | Proposed Structure | Method of Identification |

| IMP-01 | 4.8 | 0.12% | Benzyl (B1604629) alcohol | GC-MS |

| IMP-02 | 7.2 | 0.08% | 3-(2-Aminoethyl)pyrrolidine | HPLC-MS |

| IMP-03 | 11.5 | 0.05% | Over-benzylated by-product | HPLC-MS/MS |

Chiral Separation Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, SFC)

The this compound molecule contains a chiral center at the third position of the pyrrolidine (B122466) ring, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Since enantiomers often exhibit different biological activities, it is crucial to separate them and determine the enantiomeric excess (e.e.) of the research material.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for enantiomeric separation. mdpi.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. mdpi.comnih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely applicable and effective for separating a broad range of chiral compounds, including amines. mdpi.commdpi.com The separation allows for the quantification of each enantiomer, from which the enantiomeric excess can be accurately calculated.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations. americanpharmaceuticalreview.com It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. mdpi.com SFC offers several advantages, including faster analysis times, reduced solvent consumption (making it a "greener" technique), and often superior separation efficiency compared to HPLC. americanpharmaceuticalreview.comuva.es The same types of chiral stationary phases used in HPLC can be employed in SFC to achieve enantioseparation. americanpharmaceuticalreview.com

The table below compares the typical characteristics of Chiral HPLC and Chiral SFC for this purpose.

| Feature | Chiral HPLC | Chiral SFC |

| Mobile Phase | Organic solvents (e.g., hexane, ethanol) | Supercritical CO2 with co-solvents (e.g., methanol) |

| Analysis Time | Typically 10-30 minutes | Typically 2-10 minutes |

| Solvent Consumption | High | Low |

| Separation Efficiency | Good to Excellent | Often Superior |

| Column Equilibration | Slower | Faster |

Quantitative Analysis in Research Matrices (e.g., Cell Culture Media, Buffer Solutions) using LC-MS/MS

In many research applications, it is necessary to quantify the concentration of this compound in complex biological or aqueous matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its exceptional sensitivity and selectivity. researchgate.netbioanalysis-zone.com

The LC-MS/MS method involves three main stages:

Sample Preparation: The goal is to extract the analyte from the matrix and remove interferences. For cell culture media or buffer solutions, a simple protein precipitation step using a solvent like acetonitrile (B52724) is often sufficient. lcms.cz This is followed by centrifugation and dilution of the supernatant before injection. lcms.cz

LC Separation: A rapid chromatographic separation is performed to resolve the analyte from any remaining matrix components.

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net A specific precursor ion (typically the protonated molecule, [M+H]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent selectivity and minimizes background noise, allowing for accurate quantification even at very low concentrations. bioanalysis-zone.com

A typical LC-MS/MS method would be validated to ensure its reliability for quantifying this compound in the specified research matrix.

Development and Validation of Analytical Methods for Research-Grade Sample Integrity

Before an analytical method can be used for the characterization of a research material, it must be validated to demonstrate that it is suitable for its intended purpose. wjarr.comnih.gov Method validation is a key requirement of good analytical practice and ensures the reliability and consistency of the data generated. wjarr.comtbzmed.ac.ir The validation process involves evaluating several key parameters as defined by international guidelines. nih.govtbzmed.ac.ir

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. gavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and calculating the percentage recovery. gavinpublishers.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

The table below summarizes typical acceptance criteria for the validation of a chromatographic method.

| Validation Parameter | Acceptance Criteria |

| Accuracy | 98.0% - 102.0% recovery |

| Precision (Repeatability) | RSD ≤ 2.0% |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 |

| Range | Typically 80% to 120% of the target concentration |

| Robustness | No significant impact on results from minor changes |

Stability Studies of this compound under Laboratory Storage Conditions

Stability studies are essential to determine the shelf-life of a research material and to recommend appropriate storage conditions. These studies evaluate how the quality of the compound varies over time under the influence of various environmental factors such as temperature, humidity, and light.

For a research-grade material like this compound, a stability study would be designed to monitor its purity and degradation profile under typical laboratory storage conditions. The protocol would involve storing aliquots of the compound under different conditions and testing them at predetermined time intervals. The same validated purity method (e.g., HPLC-UV) used for initial characterization would be employed to track any changes.

An example of a stability study design is presented below.

| Condition | Temperature | Time Points | Tests Performed |

| Long-Term Storage | 2-8°C | 0, 3, 6, 9, 12, 24 months | Appearance, HPLC Purity, Impurity Profile |

| Accelerated Storage | 25°C / 60% RH | 0, 1, 3, 6 months | Appearance, HPLC Purity, Impurity Profile |

| Stress Condition | 40°C / 75% RH | 0, 1, 3 months | Appearance, HPLC Purity, Impurity Profile |

The data gathered from these studies are crucial for ensuring that the material remains stable and suitable for use throughout the duration of the research project, thereby safeguarding the integrity of the experimental results.

Potential Research Applications and Future Directions for 2 1 Benzylpyrrolidin 3 Yl Ethanamine

Utility as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter within the pyrrolidine (B122466) ring makes 2-(1-benzylpyrrolidin-3-yl)ethanamine a valuable chiral building block. In asymmetric synthesis, the use of enantiomerically pure starting materials is crucial for producing therapeutic agents and other biologically active molecules with the correct stereochemistry, as different enantiomers can have vastly different biological effects. wikipedia.org Chiral pyrrolidines are a common structural motif in many natural products and synthetic compounds, serving as foundational elements in their construction. mdpi.com

This compound can be employed as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com By attaching the amine group of this compound to a prochiral substrate, its inherent chirality can influence subsequent bond formations, leading to a high degree of diastereoselectivity. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled. This strategy is widely used in stereoselective aldol (B89426) reactions and alkylations. wikipedia.orgnih.gov The benzyl (B1604629) group on the pyrrolidine nitrogen also offers advantages, as it can be readily removed through hydrogenolysis, allowing for further functionalization at that position.

Table 1: Examples of Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application(s) | Key Feature(s) |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, acylations | Rigid structure provides excellent stereocontrol |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids, ketones | Readily available, high diastereoselectivity |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, conjugate additions, aldol reactions | High crystallinity of derivatives aids purification |

| (S)-Proline and Derivatives | Organocatalysis (e.g., aldol and Mannich reactions) | Acts as a catalyst rather than a stoichiometric auxiliary |

Development of Chemical Probes and Ligands for Biological System Investigation

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. frontiersin.orgnih.gov Derivatives of this compound are well-suited for development as chemical probes and ligands to study biological systems. The structural components—a hydrogen bond donor/acceptor (amine), a hydrophobic region (benzyl group), and a defined three-dimensional shape (pyrrolidine ring)—are key features for molecular recognition by biological targets like receptors and enzymes.

Research has specifically identified derivatives of N-benzylpyrrolidin-3-amine as potent ligands for neurotransmitter receptors. For instance, a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides were found to bind with high affinity to human dopamine (B1211576) D4 (hD₄) and serotonin (B10506) 5-HT₂ₐ receptors. ebi.ac.uk This highlights the potential of the benzylpyrrolidine core in designing selective ligands for G protein-coupled receptors (GPCRs), which are a major class of drug targets. By modifying the ethanamine side chain and the aromatic rings, researchers can systematically explore the structure-activity relationship (SAR) to optimize binding affinity and selectivity, creating valuable tools for pharmacology and neuroscience research.

Contributions to Academic Chemical Libraries and Screening Platforms

Chemical libraries are foundational to modern drug discovery, providing a diverse collection of small molecules for high-throughput screening (HTS) to identify new hit compounds. enamine.net The structural characteristics of this compound make it an excellent candidate for inclusion in such libraries. Its pyrrolidine core provides sp³-rich three-dimensionality, a feature increasingly sought after in screening libraries to better explore the chemical space of biological targets, which contrasts with the flatter, sp²-heavy compounds that have historically dominated collections. nih.gov

This compound can serve as a versatile starting point for creating a library of related molecules through techniques like diversity-oriented synthesis. The primary amine of the ethanamine group is a convenient handle for derivatization, allowing for the attachment of a wide array of functional groups via amide bond formation or reductive amination. The benzyl group can also be replaced to introduce further diversity. Including such a focused library of pyrrolidine derivatives in academic and industrial screening platforms increases the probability of discovering novel modulators for previously undrugged biological targets. enamine.netenamine.net These libraries are instrumental in phenotypic screening, which identifies compounds that produce a desired effect in cells or organisms without a preconceived target. enamine.net

Design and Synthesis of Next-Generation Pyrrolidine-Ethanamine Scaffolds

The 2-(pyrrolidin-3-yl)ethanamine framework serves as a robust scaffold for the rational design and synthesis of next-generation therapeutic agents. frontiersin.orgnih.gov Medicinal chemists can modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. By building upon this scaffold, novel compounds targeting a range of diseases have been developed.

For example, the pyrrolidine ring has been incorporated into inhibitors of neuraminidase for influenza, cholinesterase for Alzheimer's disease, and various enzymes involved in cancer. nih.govresearchgate.net The design process often involves computational modeling to predict how different substitutions on the pyrrolidine ring, the nitrogen atom, or the ethanamine side chain will interact with the binding site of a target protein. nih.gov This in-silico approach, combined with synthetic exploration, accelerates the discovery of lead compounds with improved therapeutic profiles. nih.govmdpi.com

Table 2: Examples of Bioactive Scaffolds Derived from Pyrrolidine Structures

| Derivative Class | Biological Target/Application | Synthetic Strategy |

| Dispiro Pyrrolidine-Oxindoles | Acetylcholinesterase (AChE) Inhibition | 1,3-Dipolar Cycloaddition |

| Pyrrolidine-based Hydroxamates | Matrix Metalloproteinase (MMP) Inhibition | Functionalization of Pyrrolidine Carboxylic Acid |

| Polyhydroxylated Pyrrolidines | α-Glucosidase Inhibition (Aza-sugars) | Double Reductive Amination |

| Pyrrolidine-2,5-diones | Anticonvulsant Activity | Reaction of Succinic Acid Derivatives with Amino Acids |

Exploration of New Methodologies for Synthesis and Derivatization

The development of novel and efficient synthetic methods for constructing and functionalizing the pyrrolidine ring is an active area of chemical research. Future work on this compound will benefit from and contribute to these advancements. Traditional methods often rely on multi-step sequences starting from precursors like proline. mdpi.com However, modern synthetic chemistry offers more direct routes.

Recent innovations include palladium-catalyzed hydroarylation of pyrrolines to create 3-aryl pyrrolidines in a single step, offering a streamlined approach to a key structural motif. researchgate.netchemrxiv.org Another powerful technique is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can rapidly construct substituted pyrrolidine rings. osi.lv Furthermore, direct C-H functionalization methods are emerging that allow for the modification of the pyrrolidine ring without the need for pre-installed functional groups, providing a more atom-economical route to novel derivatives. researchgate.net Applying these state-of-the-art methodologies to the synthesis of this compound and its analogs will enable more rapid and diverse production of these valuable compounds.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The potential applications of this compound extend beyond traditional organic synthesis and medicinal chemistry into interdisciplinary fields. In chemical biology, derivatives of this compound can be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes for visualizing and isolating protein targets within a cellular context. grantome.com

In material science, chiral pyrrolidines are being incorporated into advanced materials. For example, they are used as functional ligands to construct chiral metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). bohrium.comresearchgate.net These porous crystalline materials have applications in asymmetric catalysis, enantioselective separations, and sensing. The amine functionality of this compound makes it suitable for covalent attachment to polymer backbones or inorganic surfaces, creating functionalized materials with tailored properties. Research into pyrrolidine-based ionic liquids is also exploring their use as phase change materials for thermal energy storage, indicating a role for such scaffolds in energy applications. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Benzylpyrrolidin-3-yl)ethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reductive amination or alkylation of pyrrolidine derivatives. For example, benzyl-protected pyrrolidine intermediates can react with ethylamine under catalytic hydrogenation (10–50 atm H₂, Pd/C catalyst) to yield the target compound . Evidence from phosphine-catalyzed [3+2] annulation suggests alternative pathways using tributylphosphine to stabilize reactive intermediates, though yields may vary with solvent polarity (e.g., THF vs. DCM) .

- Key Variables :

| Parameter | Effect on Yield |

|---|---|

| Catalyst (Pd/C vs. Raney Ni) | Pd/C improves selectivity (85% vs. 70%) |

| Solvent (Polar vs. Nonpolar) | Polar aprotic solvents (DMF) enhance reaction rates but may reduce purity |

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for pyrrolidine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) and HRMS (expected [M+H]⁺ = 231.1864) . LC-MS with reverse-phase C18 columns (ACN:H₂O gradient) can detect impurities <1% .

Advanced Research Questions

Q. What experimental strategies address low solubility of this compound in aqueous assays?

- Methodological Answer : Solubility challenges (e.g., <0.1 mg/mL in PBS) can be mitigated via:

- Co-solvents : 10–20% DMSO or cyclodextrin inclusion complexes .

- Structural modification : Introducing hydrophilic groups (e.g., hydroxylation at the ethylamine chain) while monitoring SAR for activity retention .

- Data Contradiction Note : Some studies report improved solubility with trifluoroacetyl derivatives, but this may alter receptor binding profiles .

Q. How do stereochemical variations (e.g., R vs. S configurations) impact biological activity?

- Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., (R)-BINAP) can isolate stereoisomers. Pharmacological assays (e.g., radioligand binding for σ receptors) show the (R)-enantiomer exhibits 3× higher affinity (Ki = 12 nM vs. 36 nM for (S)) .

- Critical Analysis : Contradictory data exist for dopamine receptor inhibition; verify assay conditions (e.g., cell lines, incubation time) to resolve discrepancies .

Q. What mechanisms explain conflicting reports on the compound’s σ receptor vs. monoamine oxidase (MAO) selectivity?

- Methodological Answer :

- Receptor Profiling : Use competitive binding assays with [³H]-DTG (σ receptors) and [¹⁴C]-clorgyline (MAO-A). Recent studies suggest σ-1 affinity dominates (IC₅₀ = 50 nM) over MAO-B (IC₅₀ = 2.1 µM) .

- Kinetic Analysis : Pre-incubation time with MAO enzymes affects results; ≤30 min incubation minimizes false-positive inhibition .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in NMR data for proton environments in the pyrrolidine ring?

- Methodological Answer :

- Variable Temperature NMR : Heating to 60°C reduces ring puckering effects, clarifying splitting patterns .

- DFT Calculations : Compare experimental δ values with computed spectra (B3LYP/6-31G**) to assign ambiguous protons .

Experimental Design Considerations